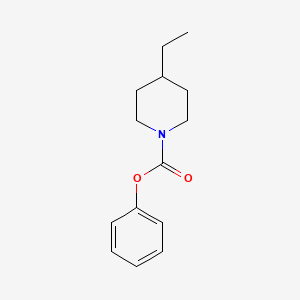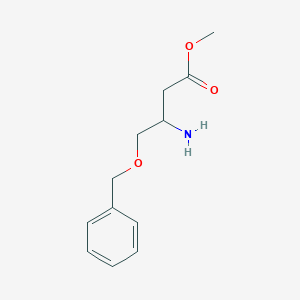![molecular formula C15H13ClN2O3S B15168470 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 873112-77-7](/img/structure/B15168470.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a sulfanyl group attached to a 5-chloro-2-nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 5-chlorophenyl sulfide, undergoes nitration to introduce a nitro group at the 2-position, forming 5-chloro-2-nitrophenyl sulfide.
Amidation: The nitrophenyl sulfide is then reacted with N,N-dimethylbenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 2-[(5-Amino-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- 2-Chloro-5-(methylthio)benzoic acid
Uniqueness
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
873112-77-7 |
|---|---|
Fórmula molecular |
C15H13ClN2O3S |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
2-(5-chloro-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3 |
Clave InChI |
SLDOGUGCAKBKGS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
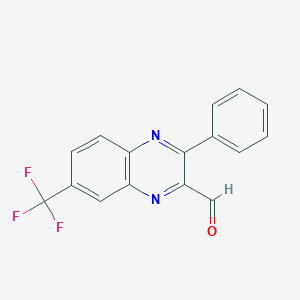
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
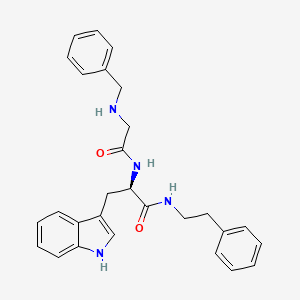
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
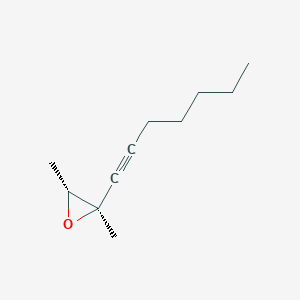

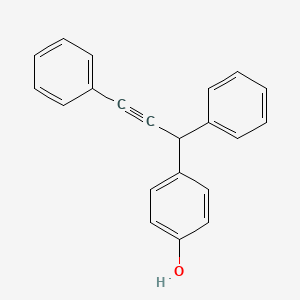
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
